molecular formula C19H21NO3S B3461735 methyl 4-methyl-3-({[(4-methylbenzyl)thio]acetyl}amino)benzoate

methyl 4-methyl-3-({[(4-methylbenzyl)thio]acetyl}amino)benzoate

Cat. No. B3461735
M. Wt: 343.4 g/mol
InChI Key: TYPIVTYLCOUBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-3-({[(4-methylbenzyl)thio]acetyl}amino)benzoate, also known as MMBA, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of benzamides and has a molecular weight of 393.5 g/mol. MMBA has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-({[(4-methylbenzyl)thio]acetyl}amino)benzoate is not fully understood. However, it has been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to cancer development. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its potential anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the activity of NF-κB, which may contribute to its potential anticancer properties. In addition, this compound has been shown to have antibacterial activity against Gram-positive bacteria.

Advantages and Limitations for Lab Experiments

Methyl 4-methyl-3-({[(4-methylbenzyl)thio]acetyl}amino)benzoate has several advantages for lab experiments, including its potential anticancer, anti-inflammatory, and antioxidant properties. It also has antibacterial activity against Gram-positive bacteria. However, there are some limitations to using this compound in lab experiments. The compound has low solubility in water, which may limit its effectiveness in certain experiments. In addition, the compound has not been extensively studied in vivo, which may limit its potential applications in animal studies.

Future Directions

There are several future directions for the study of methyl 4-methyl-3-({[(4-methylbenzyl)thio]acetyl}amino)benzoate. One potential direction is to investigate the compound's potential applications in animal studies, particularly in the field of cancer research. Another direction is to investigate the compound's potential applications in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria. In addition, further studies are needed to fully understand the compound's mechanism of action and physiological effects.

Scientific Research Applications

Methyl 4-methyl-3-({[(4-methylbenzyl)thio]acetyl}amino)benzoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

properties

IUPAC Name

methyl 4-methyl-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-13-4-7-15(8-5-13)11-24-12-18(21)20-17-10-16(19(22)23-3)9-6-14(17)2/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPIVTYLCOUBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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